molecular formula C17H21N3O4 B2408569 ethyl 4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamido)benzoate CAS No. 1014045-73-8

ethyl 4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamido)benzoate

Cat. No. B2408569
CAS RN: 1014045-73-8
M. Wt: 331.372
InChI Key: IONZLRVTPUSUNN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives, which would include “ethyl 4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamido)benzoate”, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . Another method involves the condensation of acetylenic ketones on methylhydrazine or aryl hydrazines in ethanol .


Chemical Reactions Analysis

The chemical reactions involving pyrazole derivatives are diverse. They can undergo reactions such as [3 + 2] cycloaddition, condensations with ketones, aldehydes and hydrazine monohydrochloride, and oxidative cyclization of β,γ-unsaturated hydrazones .

Scientific Research Applications

Synthesis and Characterization

  • Ethyl 4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamido)benzoate and its derivatives are synthesized through various chemical reactions, including Diels–Alder reactions and cyclocondensation reactions, highlighting their importance in organic chemistry for creating complex molecules with potential biological activities. The synthesis involves the transformation of intermediate compounds under specific conditions to yield the desired product, demonstrating the compound's versatility in the synthesis of diverse chemical structures (Kondratov et al., 2014), (Machado et al., 2011).

Antibacterial and Anticancer Properties

  • Research into the antibacterial and anticancer properties of pyrazole derivatives, including this compound, demonstrates their potential in medicinal chemistry. These studies reveal that certain derivatives exhibit significant biological activities, which could be explored further for the development of new therapeutic agents (Aghekyan et al., 2020), (Nassar et al., 2015).

Conductive Materials and Sensing Applications

  • The use of this compound derivatives in the synthesis of conductive polymers and their application in sensing devices, such as methotrexate anticancer drug sensors, showcases the compound's utility in the development of new materials with specific electronic properties. This research indicates the potential for these compounds in creating innovative diagnostic tools and materials for electronic devices (Abdel-Rahman et al., 2023).

Molecular Modeling and Structural Analysis

  • Molecular modeling and structural analysis of this compound derivatives provide insights into their molecular properties and potential interactions with biological targets. These studies are crucial for understanding the structural requirements for biological activity and for the design of molecules with improved efficacy and specificity (Inkaya et al., 2012).

properties

IUPAC Name

ethyl 4-[(3-ethoxy-1-ethylpyrazole-4-carbonyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c1-4-20-11-14(16(19-20)23-5-2)15(21)18-13-9-7-12(8-10-13)17(22)24-6-3/h7-11H,4-6H2,1-3H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IONZLRVTPUSUNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)OCC)C(=O)NC2=CC=C(C=C2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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